![molecular formula C26H38N2O2 B1658186 4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE CAS No. 6000-11-9](/img/structure/B1658186.png)
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an ethyl group, and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is favored due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Medicine: Explored for its role in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
- 2-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
6000-11-9 |
|---|---|
分子式 |
C26H38N2O2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
4-[[2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]ethylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H38N2O2/c1-6-25(2)20-26(16-18-30-25,23-9-7-8-10-24(23)29-5)15-17-27-19-21-11-13-22(14-12-21)28(3)4/h7-14,27H,6,15-20H2,1-5H3 |
InChI 键 |
MYSHNZYNVKLJHA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C |
规范 SMILES |
CCC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



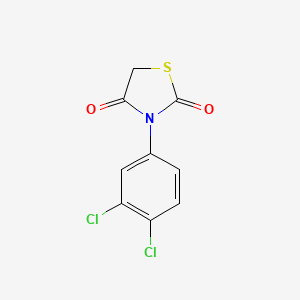

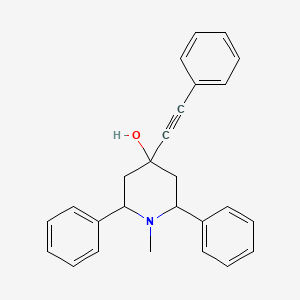
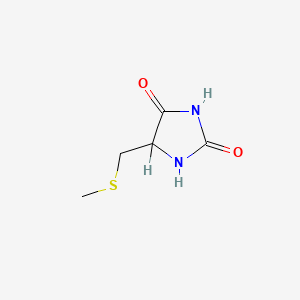
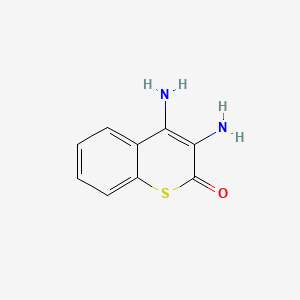
![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)
![N-methyl-N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B1658116.png)
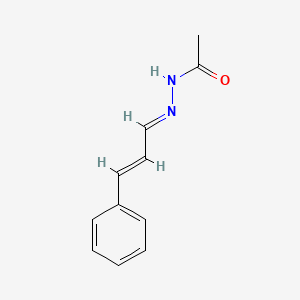

![N-[1-(5-Methylpyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1658120.png)
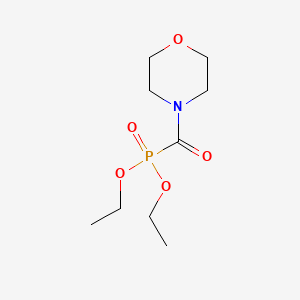
![3-(3-Bromophenyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1658122.png)
![methyl (4Z)-1-[(4-methoxyphenyl)methyl]-2-methyl-4-[(4-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B1658123.png)
